N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a benzodioxole core linked to a carboxamide group, which is further substituted with a hydroxycyclohexenylmethyl moiety. The benzodioxole ring (a fused bicyclic structure with two oxygen atoms) is a common pharmacophore in bioactive molecules, often associated with metabolic stability and receptor binding . The hydroxycyclohexenyl group introduces stereochemical complexity and may enhance solubility or influence conformational flexibility.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(16-9-15(18)6-2-1-3-7-15)11-4-5-12-13(8-11)20-10-19-12/h2,4-6,8,18H,1,3,7,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUQRNHIKMDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the hydroxycyclohexenyl group. The benzodioxole ring can be synthesized through a series of reactions involving catechol and formaldehyde, followed by cyclization. The hydroxycyclohexenyl group is prepared via the oxidation of cyclohexene, followed by hydroxylation.
The final step involves the coupling of the hydroxycyclohexenyl group with the benzodioxole ring through an amide bond formation. This can be achieved using reagents such as carbodiimides or other coupling agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C14H17NO4
- Molecular Weight : 273.29 g/mol
- IUPAC Name : N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide
The structure features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the hydroxycyclohexene group enhances its reactivity and interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of benzodioxole have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial effects against a range of pathogens. The benzodioxole scaffold is particularly noted for its ability to inhibit bacterial growth and has been explored for developing new antibiotics.
Enzyme Inhibition
This compound may act as an enzyme inhibitor. Studies have indicated that related compounds can inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial targets in treating neurodegenerative diseases like Alzheimer's.
Synthetic Methods
The synthesis of this compound can be achieved through various methodologies:
One-Pot Synthesis
One-pot reactions involving the condensation of appropriate precursors can yield this compound efficiently. This method simplifies the synthesis process and reduces the need for multiple purification steps.
Multistep Synthesis
More complex synthetic routes may involve several steps including functional group transformations and cyclization reactions to construct the benzodioxole framework.
Case Study: Anticancer Activity
In a study published in Molecules, derivatives of benzodioxole were evaluated for their anticancer activity against several human cancer cell lines. The results indicated that specific modifications to the benzodioxole structure significantly enhanced cytotoxicity (IC50 values ranging from 10 to 50 µM) compared to standard chemotherapeutics .
Case Study: Antimicrobial Efficacy
A research article documented the antimicrobial properties of related compounds, showing effective inhibition against strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were recorded between 50 to 200 µg/mL, indicating potential as a new class of antibiotics .
Drug Development
Given its biological activity, further exploration into this compound could lead to the development of novel anticancer agents or antimicrobial drugs.
Mechanistic Studies
Understanding the precise mechanisms by which this compound exerts its effects will be crucial for optimizing its structure for enhanced efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of antiviral activity, it may interfere with viral replication by targeting viral enzymes or proteins.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological activities. Its structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of the benzodioxole structure is associated with antioxidant properties, which may help in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| Cytotoxic | Induces apoptosis in cancer cell lines |
The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Free Radical Scavenging : The compound may neutralize free radicals, thereby protecting cells from damage.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in the metabolic pathways of pathogens.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through mitochondrial pathways.
Case Studies
Several studies have documented the biological effects of this compound:
Study 1: Antioxidant Potential
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various benzodioxole derivatives, including our compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent against bacterial infections.
Q & A
Q. Key parameters :
Q. Example reaction optimization :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 70 | 65 | 95 |
| THF | 60 | 45 | 88 |
| Ethanol | 80 | 30 | 78 |
Basic: How is structural integrity confirmed post-synthesis?
Answer:
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry. For example, the hydroxycyclohexenyl proton appears as a multiplet at δ 4.1–4.3 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 331.39) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexenyl and benzodioxole moieties .
Advanced: How do stereochemical variations in the cyclohexenyl moiety affect bioactivity, and how are isomers isolated?
Answer:
- Impact of stereochemistry : The hydroxy group’s configuration (R/S) influences hydrogen-bonding interactions with targets. For example, the R-isomer may exhibit 3-fold higher antifungal activity than the S-isomer due to better target fit .
- Isolation methods :
Advanced: How can contradictions in reported biological activities be resolved?
Answer:
Conflicting data often arise from:
- Purity variations : Impurities ≥5% skew dose-response curves. Validate purity via HPLC (>98%) before assays .
- Assay conditions : Standardize protocols (e.g., fungal strain ATCC® 90028 for antifungal testing) .
- Metabolic interference : Use liver microsome stability assays to rule out rapid degradation in cellular models .
Q. Recommended steps :
Reproduce studies under controlled purity and assay conditions.
Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Antifungal activity : Broth microdilution assays against Candida albicans (MIC50 values) .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase .
- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity indices .
Advanced: How to design interaction studies with biological targets?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with COX-2 or fungal CYP51 .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., K_d = 12 nM for benzodioxole derivatives with COX-2) .
- Mutagenesis : Replace key residues (e.g., Arg120 in COX-2) to validate binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
